molecular formula C18H22N6O3S B2746042 3-[1-[(2-amino-2-oxoethyl)thio]-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isobutylpropanamide CAS No. 1112308-96-9

3-[1-[(2-amino-2-oxoethyl)thio]-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isobutylpropanamide

Cat. No.: B2746042
CAS No.: 1112308-96-9
M. Wt: 402.47
InChI Key:
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a triazole ring and a quinazolinone ring. These types of compounds are often found in pharmaceuticals and other biologically active substances .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via aromatic nucleophilic substitution . The synthesis of related compounds often involves the reaction of amines with other reactive species .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide information about the arrangement of atoms in the molecule and any interesting structural features.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy .

Scientific Research Applications

Synthesis and Potential Applications

Synthetic Pathways and Chemical Reactions : The synthesis of quinazoline derivatives, including triazoloquinazolines, involves complex chemical reactions that yield a variety of compounds with potential biological activity. For instance, the reactions of anthranilamide with isocyanates have been explored to synthesize oxazoloquinazolinones and oxazinoquinazolinones, which are structurally related to the compound and demonstrate the versatility of synthetic methods in creating quinazoline derivatives (Chern et al., 1988).

Anticancer Potential : The synthesis of triazoloquinoxaline-oxadiazole derivatives has been reported, with these compounds showing significant antiproliferative effects against various cancer cell lines. This research suggests that triazoloquinazoline derivatives could be explored for their anticancer properties, highlighting a potential application of the compound (Kaneko et al., 2020).

Antimicrobial Activity : Various derivatives of triazoloquinazoline have been synthesized and evaluated for their antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents. The synthesis and evaluation of such compounds reveal their promising role in addressing microbial resistance (Antipenko et al., 2009).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some triazole derivatives have been found to have antiviral activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as the development of new synthetic methods .

Properties

IUPAC Name

3-[1-(2-amino-2-oxoethyl)sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O3S/c1-11(2)9-20-15(26)7-8-23-16(27)12-5-3-4-6-13(12)24-17(23)21-22-18(24)28-10-14(19)25/h3-6,11H,7-10H2,1-2H3,(H2,19,25)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVWTHDYASJBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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